molecular formula C19H15BrClN3O3 B2378574 (2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351643-23-6

(2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2378574
CAS No.: 1351643-23-6
M. Wt: 448.7
InChI Key: MEEVLNVULMRJRM-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biological research. Its structure integrates a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable surrogate for ester and amide functional groups . This core oxadiazole ring is substituted with a 3-chlorophenyl group, a modification often explored to fine-tune the compound's electronic properties and binding affinity. The azetidine ring, a strained four-membered nitrogen heterocycle, is functionalized as a methanone, linking the assembly to a 2-bromo-5-methoxyphenyl moiety. This specific arrangement suggests potential as a key intermediate or a novel pharmacophore in drug discovery projects, particularly in the development of enzyme inhibitors . The presence of halogen atoms (bromine and chlorine) and the methoxy group provides synthetic handles for further derivatization via cross-coupling reactions and other synthetic transformations, making it a versatile building block for constructing compound libraries. Researchers can leverage this compound in the exploration of new therapeutic agents, with its mechanism of action likely stemming from targeted protein inhibition, a common trait of 1,2,4-oxadiazole-containing molecules which have demonstrated inhibitory potency against various enzymes and receptors . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O3/c1-26-14-5-6-16(20)15(8-14)19(25)24-9-12(10-24)18-22-17(23-27-18)11-3-2-4-13(21)7-11/h2-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVLNVULMRJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the azetidinone moiety via a cycloaddition reaction. The final step often includes the bromination and methoxylation of the phenyl ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (): This compound shares the 1,2,4-oxadiazole core substituted with a 3-bromophenyl group but lacks the azetidine and methanone moieties. The primary amine functionality in this compound contrasts with the azetidine-methanone linkage in the target molecule, likely resulting in differences in solubility and target binding .
  • 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (): While this compound contains a bromophenyl-substituted oxadiazole, it is fused with a thiophene ring instead of an azetidine.

Halogenated Aromatic Heterocycles

  • (5Z)-2-(2-Bromophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one () :
    This compound features both bromo- and chlorophenyl groups, similar to the target molecule. However, its thiazolo-triazolone core and furan substituent introduce distinct electronic properties. The extended conjugation in this molecule may enhance UV absorption, making it more suitable for photodynamic applications compared to the azetidine-oxadiazole system .

  • (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () :
    The methoxyphenyl group in this compound mirrors the 5-methoxy substituent in the target molecule. However, the thiazolo-triazolone scaffold differs significantly from the azetidine-oxadiazole framework, likely altering metabolic stability and bioavailability .

Azetidine-Containing Analogues

  • ((3S,4S,5R)-4-Bromo-3-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)isoxazolidin-2-yl)(phenyl)methanone (): This compound shares a methanone bridge and bromo/methoxyphenyl groups but replaces the azetidine-oxadiazole system with an isoxazolidine ring. The trifluoromethyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target molecule’s chlorophenyl substituent .

Physicochemical and Bioactive Properties

Table 1: Key Comparisons

Compound Core Structure Halogen Substituents Notable Features Potential Applications
Target Compound Azetidine-1,2,4-oxadiazole 2-Bromo, 3-Chloro, 5-Methoxy High steric bulk, dual halogenation Kinase inhibition, antimicrobial
[3-(3-Bromophenyl)-oxadiazole]methanamine () 1,2,4-Oxadiazole 3-Bromophenyl Amine functionality, simpler structure Intermediate for drug synthesis
Thiazolo-triazolone () Thiazolo-triazolone 2-Bromo, 3-Chlorophenyl Extended conjugation, furan substituent Photodynamic therapy
Isoxazolidine-methanone () Isoxazolidine 4-Bromo, 4-Methoxyphenyl Trifluoromethyl group, chiral centers CNS-targeted therapies

Bioactivity Insights

  • Compounds with 1,3,4-oxadiazole moieties (e.g., ) exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s 1,2,4-oxadiazole core may also confer similar properties .
  • The dual halogenation (bromo and chloro) in and the target molecule may enhance binding to hydrophobic enzyme pockets, a feature exploited in kinase inhibitor design .

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C16H14BrClN4OC_{16}H_{14}BrClN_{4}O. The structure features a brominated methoxyphenyl group and an azetidine moiety linked to a 1,2,4-oxadiazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. Here are the key areas of focus:

1. Anticancer Activity

Studies have shown that derivatives of oxadiazoles and azetidines can possess anticancer properties. For instance:

  • Mechanism of Action : Compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Case Study : A study on related compounds demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers .

2. Antimicrobial Activity

The antimicrobial potential of compounds similar to the target molecule has been explored extensively:

  • Activity Spectrum : The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies on related hydrazones have shown effective inhibition against Escherichia coli and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values ranging from 64 to 512 µg/mL against various bacterial strains .

3. Antioxidant Properties

The presence of methoxy and bromo substituents can enhance antioxidant activity:

  • Mechanism : These groups may contribute to scavenging free radicals, thereby protecting cells from oxidative stress .

Structure–Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups such as bromine or chlorine at specific positions enhances antimicrobial activity, while electron-donating groups improve anticancer potential .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and negative bacteria
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Study : A derivative of the oxadiazole class was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types.
  • Antimicrobial Study : A related hydrazone compound exhibited an MIC of 128 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology :

  • Begin with modular synthesis of the azetidine and oxadiazole rings. For oxadiazole formation, use a cyclization reaction between an amidoxime and a carboxylic acid derivative under reflux with a catalyst (e.g., carbodiimide) .
  • Couple the azetidine-oxadiazole intermediate with the 2-bromo-5-methoxybenzoyl chloride via nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
    • Critical Parameters : Solvent purity, temperature control during cyclization, and stoichiometric ratios to minimize side products.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with predicted chemical shifts for key groups (e.g., azetidine C-H at δ 3.5–4.5 ppm, oxadiazole ring protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic pattern matching for bromine/chlorine .
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Strategy :

  • Perform molecular docking (e.g., AutoDock Vina) using the compound’s optimized geometry (DFT-optimized at B3LYP/6-31G* level) against target proteins (e.g., kinase domains or GPCRs).
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability and hydrogen-bonding interactions with residues like Ser or Tyr .
    • Data Interpretation : Compare binding energies (ΔG) with known inhibitors and analyze pharmacophore overlap for SAR refinement.

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Troubleshooting Framework :

  • Scenario : Discrepancy in 1^1H NMR integration ratios.
  • Action : Re-examine coupling constants for diastereotopic protons in the azetidine ring or assess solvent polarity effects on peak splitting .
  • Scenario : Unaccounted peaks in LC-MS.
  • Action : Perform LC-MS/MS fragmentation to identify byproducts (e.g., dehalogenated species or incomplete cyclization intermediates) .
    • Validation : Cross-reference with alternative techniques (e.g., IR for carbonyl stretches at ~1700 cm1^{-1}) or synthesize a deuterated analog for isotopic tracing .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Experimental Design :

  • Co-solvent Systems : Test DMSO-water gradients (0.1–10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Evaluate solubility at physiological pH (7.4) and acidic conditions (pH 5.0) to mimic lysosomal environments.
    • Quantitative Analysis : Use UV-Vis spectroscopy (λ_max ~250–300 nm) to calculate molar extinction coefficients and concentration-dependent solubility curves.

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